molecular formula C16H14BrN3O2S B2572932 5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899960-73-7

5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2572932
CAS No.: 899960-73-7
M. Wt: 392.27
InChI Key: VHQVZPSRLBWHGX-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a dimethylpyrido[2,3-d]pyrimidine core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and controlled reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfone Derivatives: From oxidation of the methylsulfanyl group.

    Biaryl Compounds: From Suzuki–Miyaura coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-19-14-13(15(21)20(2)16(19)22)12(7-8-18-14)23-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVZPSRLBWHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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